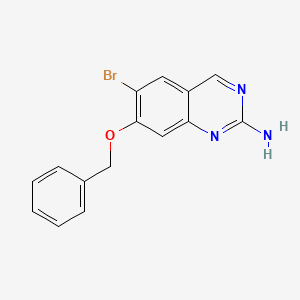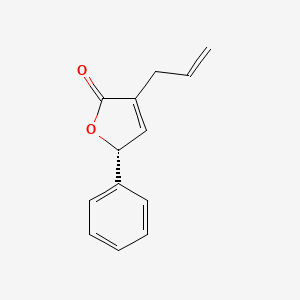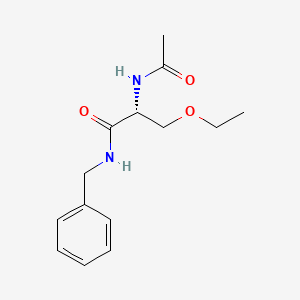![molecular formula C14H14N2O3S B14182671 Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- CAS No. 860344-51-0](/img/structure/B14182671.png)
Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- is a complex organic compound that features a benzoic acid core substituted with a morpholine and thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- typically involves the formation of the morpholine and thiazole rings followed by their attachment to the benzoic acid core. One common method involves the cyclization of amino alcohols and α-haloacid chlorides to form the morpholine ring . The thiazole ring can be synthesized through the reaction of thioamides with α-halo ketones. These rings are then attached to the benzoic acid core through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes the use of high-purity reagents and solvents, and the reactions are carried out under stringent conditions to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Morpholinobenzoic acid: Similar in structure but lacks the thiazole ring.
2-(4-Morpholinyl)ethyl 4-hydroxybenzoate: Contains a morpholine ring but differs in the benzoic acid substitution pattern.
Benzoic acid, 2-amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]-: Another derivative with different functional groups.
Uniqueness
Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- is unique due to the presence of both morpholine and thiazole rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
860344-51-0 |
|---|---|
Formule moléculaire |
C14H14N2O3S |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
4-(2-morpholin-4-yl-1,3-thiazol-4-yl)benzoic acid |
InChI |
InChI=1S/C14H14N2O3S/c17-13(18)11-3-1-10(2-4-11)12-9-20-14(15-12)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18) |
Clé InChI |
UXURPZISNQQAOY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
![(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14182592.png)
![Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14182595.png)
![2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol](/img/structure/B14182596.png)

![1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14182614.png)
![4-[(Pyridin-3-yl)methoxy]butan-1-ol](/img/structure/B14182627.png)
![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)
![1,1-Cyclopropanedicarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-N'-phenyl-](/img/structure/B14182645.png)
![2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B14182657.png)
![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl-](/img/structure/B14182667.png)

